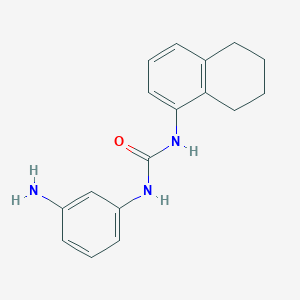
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea
説明
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea (THNPU) is a small molecule that has been used in scientific research for a variety of purposes. It is a non-peptide, low molecular weight compound that is soluble in water and has a low toxicity profile. THNPU has been studied in a variety of fields, including pharmacology, biochemistry, and physiology.
科学的研究の応用
Anticancer Activity
A study by Özgeriş et al. (2017) demonstrated the synthesis of ureas and sulfamides derived from 1-aminotetralins, including compounds related to the specified urea, which were tested for anticancer activity against glioblastoma and prostate cancer cell lines. Compounds exhibited variable cytotoxic activities, suggesting the potential of these analogs as anticancer agents (Özgeriş et al., 2017).
Hypotensive and Antiarrhythmic Activities
Research by Chalina and Chakarova (1998) on a series of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas or thioureas demonstrated pronounced hypotensive and antiarrhythmic activities in anesthetized rats, indicating the therapeutic potential of these compounds in cardiovascular diseases (Chalina & Chakarova, 1998).
Coordination Chemistry and Sensing Properties
A study by Aragoni et al. (2021) explored the coordination and sensing properties of a simple novel fluorescent urea compound towards anions and transition metal ions, showing affinity towards fluoride and the ability to bind Zn2+ ions. This highlights the utility of such urea derivatives in sensing applications (Aragoni et al., 2021).
Urea-Fluoride Interaction
Boiocchi et al. (2004) investigated the interaction of 1,3-bis(4-nitrophenyl)urea with various anions, revealing that fluoride ions induce urea deprotonation, which could have implications in the design of selective anion receptors or sensors (Boiocchi et al., 2004).
Enantioselectivity in Soluble Epoxide Hydrolase Inhibition
Research by Manickam et al. (2016) on the enantioselectivity of urea inhibitors of soluble epoxide hydrolase, a key enzyme in the metabolism of arachidonic acid, revealed significant selectivity and activity differences among enantiomers. This study underscores the importance of stereochemistry in the pharmacological activity of urea derivatives (Manickam et al., 2016).
特性
IUPAC Name |
1-(3-aminophenyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-13-7-4-8-14(11-13)19-17(21)20-16-10-3-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9,18H2,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRHLEDIFGWHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NC3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



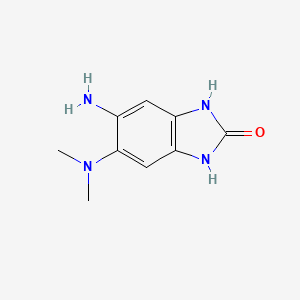
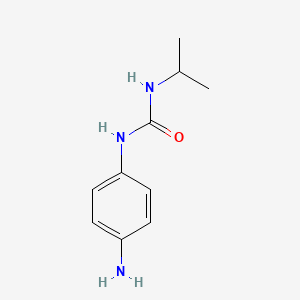

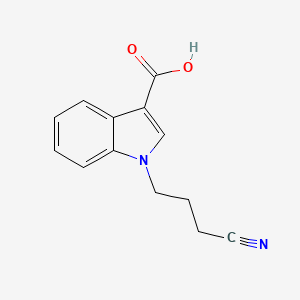
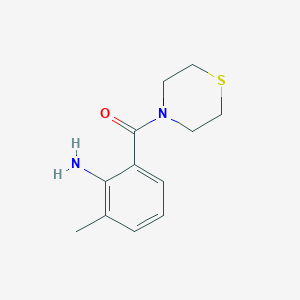
amine](/img/structure/B1517185.png)
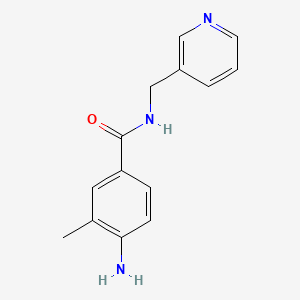
![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)
![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)
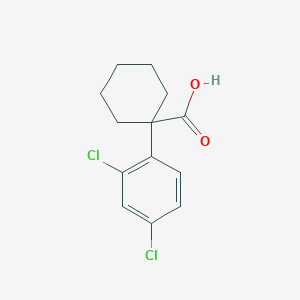



![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)